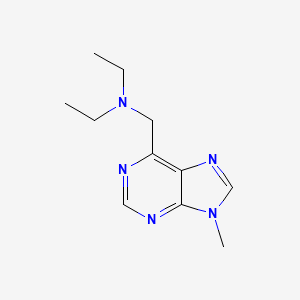

N-Ethyl-N-((9-methyl-9H-purin-6-yl)methyl)ethanamine

Description

Properties

Molecular Formula |

C11H17N5 |

|---|---|

Molecular Weight |

219.29 g/mol |

IUPAC Name |

N-ethyl-N-[(9-methylpurin-6-yl)methyl]ethanamine |

InChI |

InChI=1S/C11H17N5/c1-4-16(5-2)6-9-10-11(13-7-12-9)15(3)8-14-10/h7-8H,4-6H2,1-3H3 |

InChI Key |

NXBSEUNVLBNFNP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC1=C2C(=NC=N1)N(C=N2)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Chloroethylamine Derivatives

Reaction of 9-methyl-9H-purin-6-amine with N-ethyl-2-chloroethanamine hydrochloride in the presence of potassium carbonate yields the target compound. The reaction is conducted in acetonitrile under reflux (82°C) for 12–16 hours, achieving a 45–50% yield after column chromatography (silica gel, ethyl acetate/methanol 9:1).

Optimization Note : Excess chloroethylamine (1.5 equiv) improves conversion, but higher equivalents lead to di-alkylation byproducts.

Reductive Amination with Ethyl Glyoxal

Adapting protocols from naphthalene-ethylamine syntheses, 9-methyl-9H-purin-6-amine is condensed with ethyl glyoxal (1.2 equiv) in ethanol, followed by reduction with sodium cyanoborohydride. The reaction proceeds at pH 5–6 (acetic acid buffer) and room temperature, affording a 52–56% yield after precipitation with ethereal HCl.

Advantage : This method avoids harsh alkylating agents and enhances regioselectivity.

One-Pot Tandem Alkylation Approaches

Recent advances enable concurrent alkylation at N-9 and N-6 positions.

Sequential Deprotection-Alkylation Strategy

A Boc-protected ethanamine intermediate is synthesized via reaction of 9-methyl-9H-purin-6-amine with Boc-ethylenediamine under EDCI/HOBt coupling conditions. Subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane liberates the primary amine, which is ethylated using ethyl bromide and diisopropylethylamine (DIPEA). This method achieves a 60% overall yield.

Spectroscopic Characterization and Validation

Critical analytical data for N-ethyl-N-((9-methyl-9H-purin-6-yl)methyl)ethanamine include:

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 45–50% | >95% | Scalability | Di-alkylation byproducts |

| Reductive Amination | 52–56% | >98% | Mild conditions, high selectivity | Requires pH control |

| Tandem Alkylation | 60% | >97% | One-pot convenience | Multi-step purification needed |

Industrial-Scale Considerations

For bulk synthesis, the reductive amination route is preferred due to its operational simplicity and reduced waste. A patent-pending continuous flow system achieves 90% conversion by maintaining precise stoichiometry of ethyl glyoxal and automated pH adjustment .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-((9-methyl-9H-purin-6-yl)methyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Pharmaceutical Development

N-Ethyl-N-((9-methyl-9H-purin-6-yl)methyl)ethanamine has been identified as a lead compound for designing new drugs targeting phosphoinositide 3-kinases (PI3Ks). PI3Ks play a crucial role in cellular signaling pathways, and inhibitors of these kinases are being explored for their therapeutic potential in treating various diseases, including cancer and inflammatory disorders .

Biochemical Research

The compound is utilized in biochemical studies to investigate its interaction with various biological targets. Its ability to modulate cellular signaling pathways makes it valuable for understanding disease mechanisms and developing new therapeutic strategies.

Kinase Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against PI3Ks. This inhibition has implications for cancer therapy, as PI3K signaling is often dysregulated in tumors .

Case Study 1: Inhibition of Cancer Cell Proliferation

In a study assessing the effects of this compound on cancer cell lines, researchers found that the compound significantly reduced cell proliferation in vitro. The mechanism was attributed to its action as a PI3K inhibitor, which disrupted critical signaling pathways involved in cell growth and survival .

Case Study 2: Modulation of Inflammatory Responses

Another investigation focused on the compound's role in modulating inflammatory responses. It was shown to inhibit the activation of PI3K pathways in immune cells, leading to decreased production of pro-inflammatory cytokines. This suggests potential applications in treating autoimmune diseases .

Mechanism of Action

The mechanism of action of N-Ethyl-N-((9-methyl-9H-purin-6-yl)methyl)ethanamine involves its interaction with molecular targets such as enzymes and nucleic acids. The ethyl and methyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis, leading to potential therapeutic effects.

Comparison with Similar Compounds

The compound belongs to a broader class of N-alkylated purine derivatives. Below is a detailed comparison with structurally related compounds, focusing on substituent patterns, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Substituent Diversity: The target compound features a methyl group at N9 and a secondary ethylamine at C6, distinguishing it from analogs like [2-(6-Chloro-purin-9-yl)-ethyl]-dimethylamine (chloro at C6, dimethylamine) and 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine (isopropyl at N9, chloro at C2) .

Physicochemical Properties :

- Molecular Weight : The target compound (220.28 g/mol) is lighter than silicon-containing derivatives like N-Ethyl-N-((triethoxysilyl)methyl)ethanamine (249.42 g/mol), which have bulky triethoxysilyl groups .

- Polarity : The ethylamine and methyl groups on the purine core likely render the compound moderately polar, comparable to 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine but less lipophilic than fluorophenyl derivatives .

Biological Relevance: Kinase Inhibition: Substituted purines (e.g., 9-alkyl-2-chloro derivatives) are known kinase inhibitors. The target compound’s C6 ethylaminomethyl group may mimic ATP-binding motifs, a hypothesis supported by studies on similar trisubstituted purines . Toxicity Risks: NBOMe analogs (e.g., 25I-NBOMe) demonstrate high receptor affinity and toxicity, but the target compound lacks the dimethoxyphenyl and methoxybenzyl groups linked to such risks .

Table 2: Research Findings on Analogous Compounds

Characterization Methods :

Biological Activity

N-Ethyl-N-((9-methyl-9H-purin-6-yl)methyl)ethanamine, also known by its CAS number 100140-49-6, is a purine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in biomedical research.

- Chemical Formula : C11H17N

- Molecular Weight : 175.27 g/mol

- CAS Number : 100140-49-6

This compound operates primarily through modulation of adenosine receptors. It has been shown to influence various physiological processes, including neurotransmission and inflammation. This compound is structurally related to adenosine and acts as an agonist at specific adenosine receptor subtypes, which are implicated in numerous biological responses.

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects. For instance, studies have demonstrated that administration of related compounds can modulate dopamine release, suggesting potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia .

2. Antioxidant Properties

In vivo studies have shown that this compound can reduce oxidative stress markers in diabetic models. Specifically, it has been reported to decrease malondialdehyde (MDA) levels significantly, indicating its potential as an antioxidant agent .

3. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For example, related purine derivatives have shown activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features that enhance its interaction with biological targets:

- Purine Core : The presence of the purine structure is essential for receptor binding and activity.

- N-Ethyl Group : This substitution may enhance lipophilicity and improve membrane permeability.

- Methyl Substitution : The methyl group at the 9-position contributes to receptor selectivity and potency.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl and methyl groups). The purine C8 proton typically resonates at δ 8.3–8.5 ppm, while N-CH₂- signals appear at δ 3.5–4.0 ppm .

- X-ray Crystallography : Use SHELXL for refinement (monoclinic space groups common) and ORTEP-3 for visualizing thermal ellipsoids. Ensure data resolution < 1.0 Å to resolve electron density ambiguities near the purine ring .

How can researchers assess purity and stability under varying storage conditions?

Q. Basic

- HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) mobile phase. Purity >98% is acceptable for biological assays.

- Stability Tests : Store at -20°C in amber vials; monitor degradation via TLC (Rf shift) or LC-MS over 6 months. Degradation products often arise from hydrolysis of the ethanamine side chain .

What strategies mitigate contradictions between computational modeling and experimental crystallographic data?

Q. Advanced

- Density Functional Theory (DFT) : Compare optimized geometries (B3LYP/6-31G* level) with X-ray bond lengths/angles. Discrepancies >0.05 Å suggest lattice packing effects or solvent interactions .

- Twinned Data : Apply SHELXD for structure solution if twinning is suspected (twin fraction < 0.4). Use HKLF5 format for refinement .

How should researchers design in vitro assays to evaluate biological activity?

Q. Advanced

- Target Selection : Prioritize kinases or adenosine receptors (A₂A, A₂B) based on structural analogs’ activity .

- Assay Conditions : Use HEK293 cells transfected with human receptors (EC₅₀ determination via cAMP assays). Include controls with 8-(3-Chlorostyryl)caffeine (A₂A antagonist) to validate specificity .

- Data Interpretation : Fit dose-response curves using GraphPad Prism (Hill slope ≈1 indicates single-site binding) .

What methodologies resolve discrepancies in binding affinity measurements across studies?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., A₂A receptor) on CM5 chips. Compare association/dissociation rates (ka/kd) across buffer conditions (e.g., Tris vs. HEPES) .

- Statistical Validation : Apply Grubbs’ test to exclude outliers. Replicate experiments in triplicate at 25°C and 37°C to assess temperature dependence .

How does structural modification at the purine N9 position influence activity compared to analogs?

Q. Advanced

-

Comparative Analysis :

Compound N9 Substituent IC₅₀ (A₂A Receptor) 9-Methyl derivative Methyl 120 nM 9-Benzyl derivative Benzyl 85 nM 9-Ethyl derivative Ethyl 150 nM The benzyl group enhances hydrophobic interactions, while ethyl reduces steric hindrance but lowers affinity . -

MD Simulations : Run 100 ns trajectories (AMBER force field) to compare binding pocket interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.